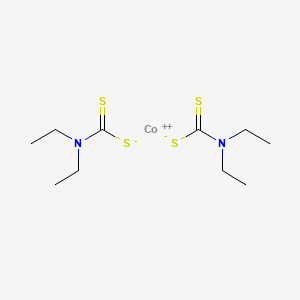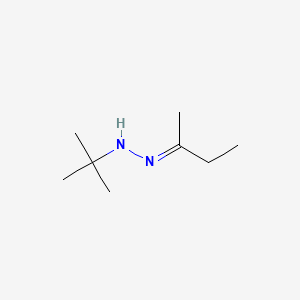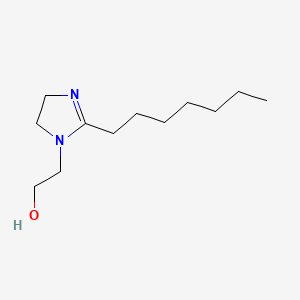
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This compound appears as a colorless to pale yellow liquid with a slight characteristic odor . It is soluble in water and organic solvents, making it versatile for various applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of acrylic acid esters with 2-mercaptoacetamide under specific reaction conditions . This process results in the formation of the desired imidazoline derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms of imidazoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazoline derivatives .
科学的研究の応用
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: Its surfactant properties make it useful in biological studies, particularly in cell membrane studies and protein interactions.
Industry: It is used in the petroleum industry to enhance oil-water separation and improve oil recovery rates.
作用機序
The mechanism of action of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with biological membranes and proteins. Its surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This interaction can affect various molecular targets and pathways, making it useful in a range of applications from drug delivery to industrial processes.
類似化合物との比較
2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol: Similar in structure but with a longer alkyl chain.
2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol: Another similar compound with an even longer alkyl chain.
2-Benzyl-4,5-dihydro-1H-imidazole-1-ethanol: Differing by the presence of a benzyl group instead of an alkyl chain.
Uniqueness: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .
特性
CAS番号 |
36060-61-4 |
|---|---|
分子式 |
C12H24N2O |
分子量 |
212.33 g/mol |
IUPAC名 |
2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15/h15H,2-11H2,1H3 |
InChIキー |
MTEKQDXWVXZMDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=NCCN1CCO |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
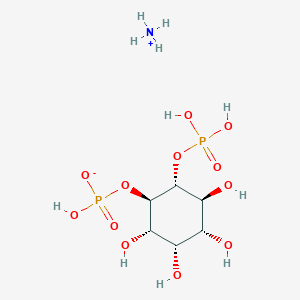
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
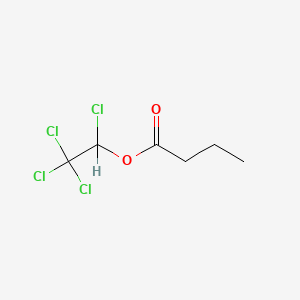
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
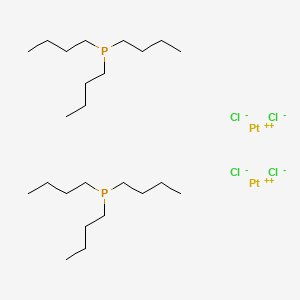
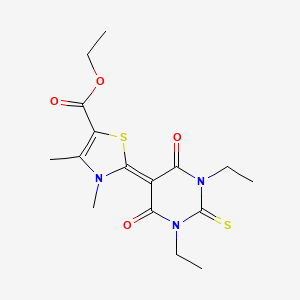
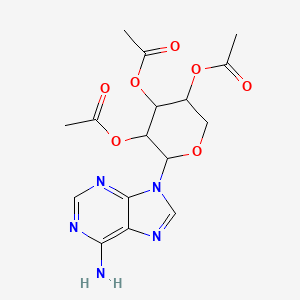
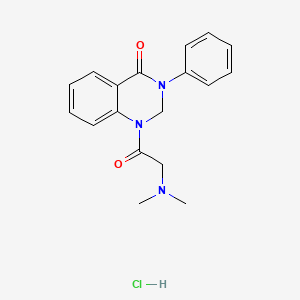
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

